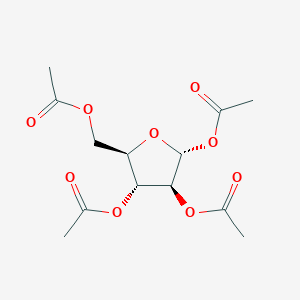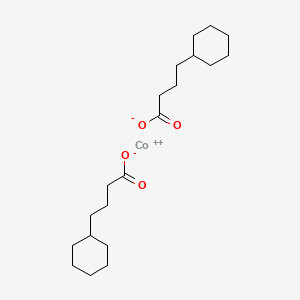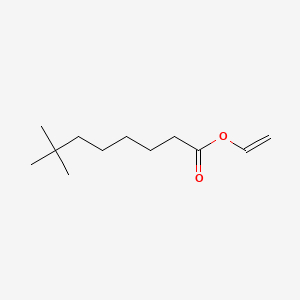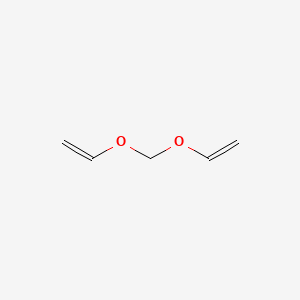
1,2,3,5-Tetra-O-acetyl-a-D-arabinofuranose
Overview
Description
1,2,3,5-Tetra-O-acetyl-α-D-arabinofuranose is a compound with the chemical formula C₁₃H₁₈O₉ . It is a derivative of α-D-arabinofuranose , where all four hydroxyl groups are acetylated. This compound is valued within the biomedical industry due to its exceptional antiviral attributes . Let’s explore its various aspects:
Synthesis Analysis
- Asymmetric Synthesis : It can be prepared via diastereoselective enzymic deacetylation using Candida antarctica B lipase (CAL B) -catalyzed alcoholysis .
- Reaction with Trimethylaluminum : It also participates in the synthesis of 1,2-O-isopropylidene D-ribofuranose .
Physical And Chemical Properties Analysis
Scientific Research Applications
Polymerization Studies
1,2,3,5-Tetra-O-acetyl-α-D-arabinofuranose has been explored in polymerization studies. For instance, Bochkov, Chernetsky, and Kochetkov (1975) investigated the cationic polymerization of a related compound, 3-O-acetyl-β-L-arabinofuranose 1,2,5-orthobenzoate, demonstrating living chain polymerization processes (Bochkov, Chernetsky, & Kochetkov, 1975). This research contributes to the understanding of polymerization dynamics in carbohydrate derivatives.
Synthesis of Novel Building Blocks
The compound is also utilized in the synthesis of selectively protected arabinofuranose building blocks. Podvalnyy et al. (2011) developed a method to efficiently create β-D-arabinofuranose 1,2,5-orthobenzoates with various acetyl groups, yielding novel monosaccharide adducts. This approach is significant for the assembly of oligoarabinofuranosides (Podvalnyy et al., 2011).
Application in Nucleoside Synthesis
Cornia et al. (1997) utilized Tetra-O-acetyl-D-ribose, a compound similar to 1,2,3,5-Tetra-O-acetyl-α-D-arabinofuranose, in the synthesis of acyclic C-nucleosides. This study demonstrates the potential of such compounds in nucleoside analog creation, which is crucial in medicinal chemistry (Cornia et al., 1997).
Enzymatic Studies
Konishi et al. (2006) identified an arabinofuranosyltransferase in mung beans that transfers arabinofuranosyl residues onto arabino-oligosaccharides. This research, using related carbohydrate structures, contributes to our understanding of enzyme-substrate interactions in plant biochemistry (Konishi et al., 2006).
Chemical Modification Studies
Chemical modification studies involving similar compounds have also been conducted. For example, Beigelman et al. (1988) investigated the acetolysis of related molecules, providing insights into the chemical behavior of these complex carbohydrates (Beigelman et al., 1988).
properties
IUPAC Name |
[(2R,3R,4S,5R)-3,4,5-triacetyloxyoxolan-2-yl]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O9/c1-6(14)18-5-10-11(19-7(2)15)12(20-8(3)16)13(22-10)21-9(4)17/h10-13H,5H2,1-4H3/t10-,11-,12+,13+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHNHAHWGVLXCCI-NDBYEHHHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H](O1)OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301272740 | |
| Record name | α-D-Arabinofuranose, 1,2,3,5-tetraacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301272740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,3,5-Tetra-O-acetyl-a-D-arabinofuranose | |
CAS RN |
43225-70-3 | |
| Record name | α-D-Arabinofuranose, 1,2,3,5-tetraacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=43225-70-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | α-D-Arabinofuranose, 1,2,3,5-tetraacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301272740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(2S)-2-amino-3-hydroxypropyl]phenol](/img/structure/B1581359.png)




![(2S)-2-amino-N-[(2R)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-3-(4-hydroxyphenyl)propanamide](/img/structure/B1581365.png)


![[Bis[6-[bis(phosphonomethyl)amino]hexyl]amino]methylphosphonic acid](/img/structure/B1581373.png)



![Disodium;7-anilino-4-hydroxy-3-[[4-[4-[(1-hydroxy-4-sulfonatonaphthalen-2-yl)diazenyl]-3-methoxyphenyl]-2-methoxyphenyl]diazenyl]naphthalene-2-sulfonate](/img/structure/B1581379.png)
